
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-|EN3,|EO4)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is a complex compound often used in various scientific research and industrial applications. This compound is known for its unique chemical structure and properties, making it valuable in multiple fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) typically involves the reaction of pyrimidine derivatives with metal ions. One common method includes the reaction of orotic acid with metal salts under controlled conditions to form the desired compound. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the stability and purity of the product.
Industrial Production Methods
In industrial settings, the production of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce more reduced forms of the compound .
Aplicaciones Científicas De Investigación
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium orotate
- Copper orotate
- Zinc orotate
Uniqueness
Bis(1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylato-) is unique due to its specific binding properties and the ability to form stable complexes with various metal ions. This makes it particularly valuable in applications requiring precise control of metal ion interactions .
Propiedades
Fórmula molecular |
C10H4CuN4O8-2 |
|---|---|
Peso molecular |
371.71 g/mol |
Nombre IUPAC |
copper;2,6-dioxopyrimidin-3-ide-4-carboxylate |
InChI |
InChI=1S/2C5H4N2O4.Cu/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H3,6,7,8,9,10,11);/q;;+2/p-4 |
Clave InChI |
VSKUCQFDJXRGGN-UHFFFAOYSA-J |
SMILES canónico |
C1=C([N-]C(=O)NC1=O)C(=O)[O-].C1=C([N-]C(=O)NC1=O)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


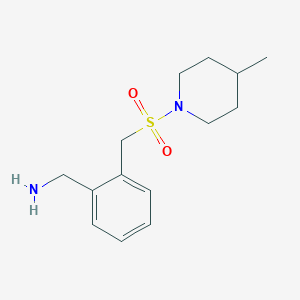
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)

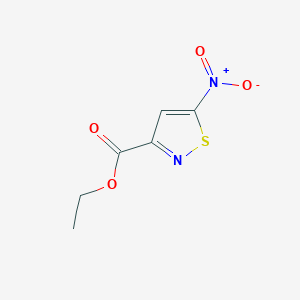
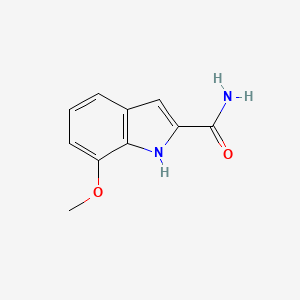

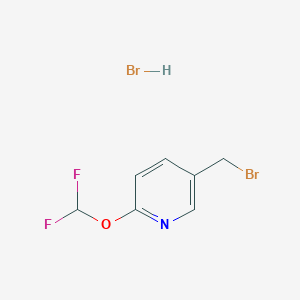
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

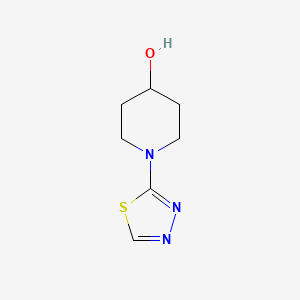
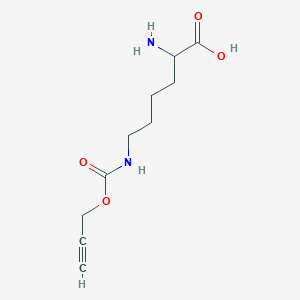
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)

